2-(3-(Hydroxymethyl)phenyl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
4866-86-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H12O2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,10-11H,4-5,7H2 |
InChI Key |
WOCUJNMOJXQNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CCO |
Origin of Product |
United States |
Advanced Reaction Chemistry and Derivatization Strategies of 2 3 Hydroxymethyl Phenyl Ethanol
Functional Group Interconversions on the Hydroxymethyl and Ethanol (B145695) Moieties
The two hydroxyl groups of 2-(3-(hydroxymethyl)phenyl)ethanol offer multiple avenues for functional group interconversions, primarily through oxidation and reduction reactions. The presence of a benzylic alcohol and a primary alcohol on the same molecule allows for selective transformations under controlled conditions.
The hydroxymethyl group, being benzylic, is susceptible to oxidation to form an aldehyde or a carboxylic acid. Similarly, the ethanol moiety can be oxidized. The choice of oxidant and reaction conditions determines the final product. For instance, mild oxidizing agents would selectively oxidize the more reactive benzylic alcohol, while stronger agents might oxidize both hydroxyl groups. In a related compound, 2-(4-Bromo-2-(hydroxymethyl)phenyl)ethanol, the hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde .
Conversely, the diol structure of this compound can be accessed through the reduction of related functional groups. For example, the synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives has been achieved by the reduction of 3-substituted isocoumarins using an excess of sodium borohydride (B1222165) in methanol (B129727) researchgate.net. This reaction proceeds through the reduction of a lactone to the corresponding diol, showcasing a method for forming the diol moiety from a cyclic ester precursor researchgate.net.
Derivatization for Analytical and Advanced Synthetic Applications
Derivatization of the hydroxyl groups in this compound is crucial for protecting these groups during multi-step syntheses, for enhancing their analytical detection, or for creating advanced molecular architectures.
Esterification and acylation are fundamental reactions for protecting hydroxyl groups or for synthesizing esters with specific properties. Both the hydroxymethyl and the ethanol hydroxyls in this compound can be readily converted to esters or acylated.
The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for ester formation masterorganicchemistry.com. This equilibrium-driven reaction typically uses the alcohol as a solvent to drive the reaction to completion masterorganicchemistry.com. Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides provides a more efficient and often irreversible route to esters. For instance, 3-hydroxymethylphenol can be reacted with acetylsalicylic acid chloride in the presence of triethylamine (B128534) to form the corresponding ester google.com. Acylation is a widely used transformation in organic synthesis as an efficient and inexpensive method for protecting hydroxyl groups researchgate.net. Trifluoromethanesulfonic acid has been noted as a catalyst for the O-acylation of phenols with carboxylic acid chlorides researchgate.net.
The following table summarizes typical conditions for esterification and acylation reactions applicable to aryl alcohols.
| Reaction Type | Reagent | Catalyst/Base | Solvent | Typical Conditions | Ref |
| Esterification | Carboxylic Acid | H₂SO₄ or TsOH | Excess Alcohol | Reflux | masterorganicchemistry.com |
| Acylation | Acyl Chloride | Triethylamine | Toluene | 5-10 °C | google.com |
| Acylation | Acetic Anhydride | Silica Sulfate | Solvent-free | Room Temperature or Reflux | researchgate.net |
| O-Acylation | Carboxylic Acid Chloride | Trifluoromethanesulfonic acid (1 mol%) | - | - | researchgate.net |
This table presents generalized conditions and may require optimization for this compound.
Benzylation is a common strategy for protecting hydroxyl groups due to the stability of the benzyl (B1604629) ether and its relative ease of removal by hydrogenolysis. The hydroxyl groups of this compound can be benzylated using benzyl bromide in the presence of a base.
More advanced derivatizations involve C-C bond-forming arylation reactions. Methodologies have been developed for the arylation of alcohols, which can be applied to a substrate like this compound. One such strategy involves the copper-catalyzed arylation using aryl alcohols as arylating agents, mediated by acid intermediates nih.gov. This method leverages the activation of the C(aryl)-C(OH) bond to form aryl-metal intermediates nih.gov.
Furthermore, transition-metal-free methods for C-arylation directed by a hydroxyl group have been developed. For example, 3-hydroxychromone moieties have been arylated using arylhydrazines in the presence of a base and air as an oxidant, highlighting the directing role of the hydroxyl group in the functionalization of the aromatic ring rsc.org. Palladium-catalyzed Mizoroki-Heck reactions of allyl alcohols with aryl halides have also been used to synthesize β-arylated carbonyl compounds researchgate.net.
The table below outlines some advanced arylation strategies.
| Reaction Type | Catalyst System | Arylating Agent | Key Features | Ref |
| C(aryl)-C(OH) Activation | Copper salt / 1,10-phenanthroline | Aryl Alcohol | Uses the alcohol as an arylating agent | nih.gov |
| Hydroxyl-Directed C-Arylation | Base (e.g., K₂CO₃) | Arylhydrazine | Transition-metal-free, air as oxidant | rsc.org |
| Mizoroki-Heck Reaction | Oxime-derived palladacycle | Aryl Halide | Catalyzes arylation of allyl alcohols | researchgate.net |
This table illustrates advanced methodologies that could be adapted for the derivatization of this compound.
Regioselective Functionalization of Aryl Alcohol Systems
A key aspect of the chemistry of this compound is the potential for regioselective functionalization. The two hydroxyl groups—one primary benzylic and one primary aliphatic—exhibit different chemical reactivities, which can be exploited to modify one group selectively in the presence of the other.
The benzylic hydroxyl group is generally more reactive in reactions involving carbocation formation or oxidation due to the stabilizing effect of the adjacent phenyl ring. For instance, selective oxidation of the benzylic alcohol to an aldehyde could likely be achieved using reagents that are sensitive to electronic effects, while leaving the primary alcohol of the ethanol moiety intact.
Similarly, in protection group chemistry, the differential reactivity can be used to achieve regioselectivity. In acylation reactions, the more nucleophilic hydroxyl group may react faster under kinetically controlled conditions. The choice of solvent, base, and acylating agent can influence the degree of selectivity.
The hydroxyl groups can also direct reactions on the aromatic ring. As seen in the C-arylation of 3-hydroxychromones, a hydroxyl group can direct ortho-arylation rsc.org. While both hydroxyl groups in this compound could potentially exert a directing effect, their relative influence and the resulting regiochemistry would depend on the specific reaction conditions and the nature of the electrophile. The ability to selectively protect one of the hydroxyls would provide a powerful tool for controlling subsequent functionalization of the aromatic ring.
Advanced Spectroscopic and Structural Elucidation of 2 3 Hydroxymethyl Phenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2-(3-(Hydroxymethyl)phenyl)ethanol provides a proton-by-proton map of the molecule. The protons on the carbon adjacent to the alcohol oxygen are deshielded and typically appear in the 3.4-4.5 ppm region of the spectrum. libretexts.org The protons directly attached to the alcohol oxygen often present as a broad singlet between 2.0 and 2.5 ppm, though this can vary with conditions like solvent and concentration. libretexts.org
For a related compound, 2-phenylethanol (B73330), experimental ¹H NMR data in CDCl₃ shows the aromatic protons in the range of δ 7.41-7.07 ppm, the methylene (B1212753) protons adjacent to the hydroxyl group at δ 3.777 ppm, the other methylene protons at δ 2.816 ppm, and the hydroxyl proton at δ 2.01 ppm. chemicalbook.com The integration of these signals corresponds to the number of protons in each unique chemical environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-H | 7.10 - 7.40 | Multiplet |
| -CH₂OH (benzyl) | ~4.7 | Singlet |
| -CH₂OH (ethyl) | ~3.9 | Triplet |
| Ar-CH₂- | ~2.9 | Triplet |
| -OH (benzyl) | Variable | Broad Singlet |
| -OH (ethyl) | Variable | Broad Singlet |
Data is predictive and based on analogous structures. Actual values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Carbon atoms bonded to electronegative oxygen atoms are deshielded and appear at lower fields (higher ppm values). libretexts.org For instance, alcohol carbon absorptions are typically found in the 50-80 δ range. libretexts.org
In an analysis of 2-phenylethanol, the carbon of the CH₂ group bonded to the hydroxyl group appears at 65.3 ppm, while the other CH₂ carbon is observed at 40.5 ppm. The aromatic carbons show signals between 129 and 142 ppm. bmrb.io
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C (aromatic, substituted) | ~141 |
| C (aromatic, substituted) | ~139 |
| CH (aromatic) | 125 - 129 |
| -CH₂OH (benzyl) | ~65 |
| -CH₂OH (ethyl) | ~63 |
| Ar-CH₂- | ~39 |
Data is predictive and based on analogous structures. Actual values may vary.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization
Vibrational spectroscopy, encompassing both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule.
The IR spectrum of an alcohol is characterized by a strong and broad O-H stretching band, typically appearing in the 3300-3400 cm⁻¹ region due to hydrogen bonding. libretexts.orglibretexts.org A strong C-O stretching vibration is also observed around 1000-1050 cm⁻¹. libretexts.orglibretexts.org For aromatic compounds, characteristic bands appear in the 1500-1600 cm⁻¹ region. libretexts.org In the case of this compound, the presence of two hydroxyl groups would likely result in a very prominent broad O-H absorption.
Raman spectroscopy provides complementary information. For 2-phenylethanol, intense Raman signals corresponding to the aromatic ring are observed. researchgate.net Theoretical calculations on 2-phenylethanol predict its existence in a stable gauche conformation, stabilized by an interaction between the hydroxyl hydrogen and the phenyl ring. researchgate.netnih.gov The vibrational frequencies have been computed and assigned based on these calculations. researchgate.netnih.gov
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3200-3600 |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=C Stretch (Aromatic) | 1500-1600 | 1500-1600 |
| C-O Stretch (Alcohol) | 1000-1260 | 1000-1260 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound (C₉H₁₂O₂) is 152.19 g/mol . nih.gov
Upon ionization in the mass spectrometer, the molecular ion is formed. Alcohols typically undergo fragmentation through two main pathways: alpha cleavage and dehydration. libretexts.org In alpha cleavage, the C-C bond adjacent to the hydroxyl group breaks. For phenylmethanol, a common fragmentation pathway involves the loss of a hydrogen atom to form a stable ion, or the loss of the hydroxyl group. youtube.com The fragmentation of this compound would be expected to show characteristic losses of water (H₂O), a hydroxymethyl radical (•CH₂OH), and potentially an ethyl alcohol radical (•CH₂CH₂OH).
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring. For 2-phenylethanol, UV/Visible spectral data is available, showing characteristic aromatic absorptions. nist.govnist.gov The presence of hydroxyl groups, as auxochromes, on the side chains can cause a slight shift in the absorption maxima compared to unsubstituted benzene. The absorption spectrum of a related compound, PyBTM, shows a strong absorption band around 370 nm. researchgate.net
Theoretical and Computational Investigations of 2 3 Hydroxymethyl Phenyl Ethanol and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which in turn allows for the prediction of chemical reactivity and stability.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. aps.orgnih.gov This approach balances computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT is particularly useful for determining various electronic and reactivity descriptors that explain a molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity or basicity. youtube.compku.edu.cn Conversely, the LUMO energy is related to the electron affinity and indicates the molecule's electrophilicity. youtube.compku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to move an electron from the HOMO to the LUMO. researchgate.net A small gap indicates a molecule is more polarizable and more reactive. researchgate.net
For analogues like 2-phenylethanol (B73330), FMO analysis helps to understand how structural changes affect the molecule's reactivity. researchgate.netresearchgate.net
The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge in a molecule. It is a crucial descriptor for understanding intermolecular interactions, particularly in polar media. Computational methods like DFT can calculate the dipole moment with high accuracy, providing insight into the molecule's solubility and how it might interact with other polar molecules or receptor sites. For related pyrazolyl quinolinone derivatives, studies have shown that the dipole moment is a key factor in their polarization. ekb.eg
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a species to accept electrons. researchgate.netekb.eg It is defined in terms of the electronic chemical potential (μ) and the chemical hardness (η). A high electrophilicity index indicates a good electrophile, signifying a greater capacity to stabilize accepted electron density. dergipark.org.tr This index is valuable for predicting how a molecule like 2-(3-(hydroxymethyl)phenyl)ethanol might participate in reactions involving charge transfer. researchgate.net
Chemical hardness (η) and softness (S) are concepts derived from DFT that describe the resistance of a molecule to change in its electron distribution. researchgate.net Hardness is a measure of the resistance to deformation or polarization of the electron cloud of a molecule under small perturbations encountered during a chemical reaction. researchgate.netresearchgate.net It can be calculated from the energies of the HOMO and LUMO. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net
Global softness (S) is the reciprocal of global hardness and indicates the molecule's polarizability and reactivity. researchgate.netresearchgate.net Soft molecules are generally more reactive than hard molecules because they can more easily offer electrons to an acceptor. dergipark.org.tr These descriptors are essential for understanding molecular stability and predicting the outcomes of chemical reactions. researchgate.net
| Descriptor | Symbol | Significance |
|---|---|---|
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.netresearchgate.net |
| Dipole Moment | μ | Measures the overall polarity of the molecule, influencing intermolecular interactions. ekb.eg |
| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. researchgate.netdergipark.org.tr |
| Global Hardness | η | Measures resistance to change in electron distribution. Hard molecules are less reactive. researchgate.net |
| Global Softness | S | The reciprocal of hardness, indicating a molecule's polarizability and tendency to react. researchgate.net |
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. However, it does not fully account for electron correlation—the way electrons interact and avoid each other.
Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF results by including electron correlation effects as a perturbation. wikipedia.orgq-chem.com The theory is typically applied to different orders, with the second-order (MP2) being the most common due to its favorable balance of accuracy and computational cost. q-chem.comfiveable.me MP2 calculations can recover a significant portion (around 80-90%) of the electron correlation energy, leading to more accurate predictions of molecular geometries, vibrational frequencies, and thermochemistry compared to the HF method. wikipedia.orgfiveable.me Higher-order methods like MP3 and MP4 exist but are more computationally demanding. wikipedia.orgq-chem.com
For analogues such as 2-phenylethanol and 2-phenoxyethanol, studies have employed MP2 and even MP4 level theory alongside DFT to investigate structural stability. researchgate.netnih.gov These calculations revealed that non-planar gauche conformations are energetically favored over planar trans structures, a finding attributed to stabilizing intramolecular interactions rather than the minimization of steric hindrance. researchgate.netnih.gov Such results highlight the importance of including electron correlation for accurate conformational analysis.
| Method | Description | Key Feature |
|---|---|---|
| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Does not fully account for electron correlation. wikipedia.org |
| Møller–Plesset (MP2) | A post-Hartree-Fock method that adds electron correlation effects using second-order perturbation theory. q-chem.com | Improves accuracy for molecular properties by recovering a large part of the correlation energy. wikipedia.orgfiveable.me |
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors
Spectroscopic Property Simulations and Validation
Computational quantum chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By calculating properties like vibrational frequencies, theoretical spectra can be generated and compared with experimental results from techniques like infrared (IR) and Raman spectroscopy. This comparison helps in the assignment of spectral bands to specific molecular motions.
For the analogue 2-phenylethanol, DFT calculations have been used to compute the vibrational frequencies of its most stable gauche conformation. researchgate.netnih.gov The calculated frequencies are then compared with experimental IR and Raman spectra, allowing for a detailed and reliable assignment of the observed vibrational modes. researchgate.netnih.gov Such studies demonstrate the synergy between theoretical simulations and experimental measurements, where calculations provide a basis for interpreting complex spectra and validating the computed molecular structures.
Computational Prediction of Vibrational Frequencies (FT-IR, FT-Raman)
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govcore.ac.uk By calculating the harmonic vibrational frequencies, researchers can assign the various vibrational modes of the molecule. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the nature of the chemical bonds. nih.govcore.ac.uk
For aromatic compounds like this compound, the C-H stretching vibrations are typically observed in the region of 3080–3010 cm⁻¹. mdpi.com The O-H stretching vibration is expected in the range of 3600–3400 cm⁻¹, and its position can be influenced by hydrogen bonding. mdpi.com The vibrations of the CH2 group, including asymmetric and symmetric stretching, scissoring, wagging, and twisting modes, appear in specific regions of the spectrum. esisresearch.org
Below is a table showing typical calculated and experimental vibrational frequencies for key functional groups found in molecules similar to this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H Stretch | 3619 | ~3400-3600 | ~3400-3600 |
| C-H Aromatic Stretch | 3009-3123 | 2919, 2858 | Not Reported |
| CH₂ Asymmetric Stretch | 3022 | Not Reported | Not Reported |
| CH₂ Symmetric Stretch | 2966 | 2949 | 2973 |
| C=O Stretch (in analogues) | 1776 | 1708 | Not Reported |
| C-C Aromatic Stretch | 1279-1588 | 1468, 1498, 1574 | Not Reported |
| CH₂ Scissoring | 1438 | 1428 | 1433 |
| CH₂ Wagging | 1288 | 1282 | Not Reported |
| C-O-C Asymmetric Stretch (in analogues) | 1153 | 1144 | 1146 |
| C-O-C Symmetric Stretch (in analogues) | 1079 | 1063 | 1066 |
| C-C Stretch | 889 | 878 | Not Reported |
Note: The data presented is a compilation from studies on analogous compounds and serves as a representative example. core.ac.ukmdpi.comesisresearch.org The exact frequencies for this compound may vary.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgscirp.org This method calculates the excitation energies, oscillator strengths, and wavelengths of electronic transitions, providing a theoretical understanding of the molecule's response to ultraviolet and visible light. scirp.org
For molecules like this compound, the electronic transitions are typically of the π → π* type, involving the aromatic ring. rsc.org The solvent environment can influence the absorption spectra, and TD-DFT calculations can be performed in both gas phase and in the presence of solvents to model these effects. ekb.egresearchgate.net The calculated spectra are often in good agreement with experimental measurements. rsc.org
The following table illustrates the kind of data obtained from TD-DFT calculations for similar aromatic compounds.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.50 | 275 | 0.02 |
| S₀ → S₂ | 5.25 | 236 | 0.15 |
| S₀ → S₃ | 5.80 | 214 | 0.50 |
Note: This is a representative example based on data for analogous molecules. The actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule. wisc.eduq-chem.com It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the intuitive Lewis structure concept. q-chem.commpg.de
NBO analysis is particularly useful for understanding intramolecular and intermolecular interactions. It can quantify the strength of these interactions through the second-order perturbation energy (E⁽²⁾), which describes the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. nih.gov For instance, in molecules with hydroxyl groups, NBO analysis can reveal hyperconjugative interactions involving the oxygen lone pairs and adjacent antibonding orbitals. nih.gov
The analysis also provides information on natural atomic charges and the hybridization of atoms within the molecule. nih.gov These details are crucial for understanding the molecule's reactivity and the nature of its chemical bonds.
Electrostatic Potential (ESP) Mapping and Molecular Polarity Distribution
Electrostatic potential (ESP) mapping is a computational tool used to visualize the charge distribution of a molecule on its van der Waals surface. walisongo.ac.idproteopedia.org The ESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. proteopedia.orgucsb.edu
In an ESP map, regions with negative potential, often colored red, indicate areas that are attractive to electrophiles, such as lone pairs on oxygen or nitrogen atoms. walisongo.ac.id Conversely, regions with positive potential, typically colored blue, are susceptible to nucleophilic attack. walisongo.ac.id For a molecule like this compound, the hydroxyl groups would be expected to show both negative potential around the oxygen atoms and positive potential around the hydrogen atoms, highlighting their ability to act as both hydrogen bond acceptors and donors. The aromatic ring generally exhibits a region of negative potential above and below the plane of the ring. mdpi.com
The distribution of electrostatic potential across the molecule provides a comprehensive picture of its polarity and is a valuable predictor of its interaction with other molecules. researchgate.net
Thermodynamic Parameter Computations across Varying Conditions
Computational chemistry allows for the calculation of various thermodynamic parameters, such as enthalpy of formation (ΔH_f), Gibbs free energy of formation (ΔG_f), entropy (S), and heat capacity (C_v), at different temperatures. researchgate.netscielo.org.co These calculations are often performed using statistical mechanics based on the vibrational frequencies and rotational constants obtained from quantum mechanical calculations.
By studying the temperature dependence of these parameters, one can predict the stability and reactivity of a compound under different conditions. researchgate.net For example, the Gibbs free energy of a reaction can be calculated to determine its spontaneity.
Below is a hypothetical table illustrating how thermodynamic parameters for a molecule like this compound might vary with temperature.
| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Heat Capacity (cal/mol·K) |
| 298.15 | -50.0 | 90.0 | 45.0 |
| 400 | -48.5 | 95.0 | 50.0 |
| 500 | -47.0 | 100.0 | 55.0 |
Note: These are illustrative values. Actual calculations would be required for this compound.
Computational Studies on Molecular Conformation and Stability
Computational methods are invaluable for studying the conformational landscape of flexible molecules like this compound. nih.gov By performing a potential energy surface scan, researchers can identify the different stable conformers (rotamers) and determine their relative energies. nih.gov These calculations help in understanding which conformations are most likely to exist at a given temperature.
Applications in Chemical Research and Advanced Materials Science for Aryl Alcohols
Role as Chemical Probes and Building Blocks in Advanced Organic Synthesis
2-(3-(Hydroxymethyl)phenyl)ethanol and its derivatives serve as valuable building blocks in the synthesis of more complex molecules. hilarispublisher.com The presence of two hydroxyl groups with different reactivities allows for selective protection and functionalization, a key strategy in multi-step organic synthesis. For instance, derivatives of 2-(2-(hydroxymethyl)phenyl)ethanol have been synthesized from 3-substituted isocoumarins and have shown potential as antibacterial agents. researchgate.netscispace.com The synthesis of these diol derivatives highlights the utility of the hydroxymethylphenyl ethanol (B145695) scaffold in creating biologically active compounds. scispace.com
The strategic placement of the hydroxyl groups enables the construction of diverse molecular architectures. Chemists can leverage these functional groups for various transformations, including condensation, addition, and substitution reactions, to build tailored compounds. hilarispublisher.com For example, the related compound, 2-phenylethanol (B73330), is a precursor for the synthesis of phenylacetic aldehyde and phenylacetic acid, as well as various esters used in perfumery. scentree.coscentree.co This demonstrates the potential of aryl alcohols to be transformed into a variety of valuable chemicals.
Investigation as Corrosion Inhibitors: Structure-Activity Relationships and Quantum Chemical Insights
Organic compounds, particularly those containing heteroatoms like oxygen and possessing aromatic rings, are effective corrosion inhibitors for various metals and alloys. aip.org Aryl alcohols, including derivatives of this compound, are investigated for their potential to protect metals from corrosion, especially in acidic environments. aip.orgcloudfront.net The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. usc.edu.auijcsi.pro
Quantum chemical calculations, based on density functional theory (DFT), provide theoretical insights into the inhibitor-metal interactions. aip.orgnih.gov These studies calculate parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment. These parameters help to predict the adsorption behavior and inhibition efficiency of the molecules. aip.org A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher affinity to accept electrons from the metal. A smaller energy gap generally correlates with higher inhibition efficiency.
Table 1: Key Quantum Chemical Parameters for Corrosion Inhibitor Analysis
| Parameter | Description | Implication for Corrosion Inhibition |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency for the molecule to donate electrons to the empty d-orbitals of the metal, leading to stronger adsorption and better inhibition. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate a greater ability of the molecule to accept electrons from the metal surface, facilitating back-donation and strengthening the inhibitor-metal bond. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller energy gap suggests that the molecule is more polarizable and can more readily interact with the metal surface, often resulting in higher inhibition efficiency. |
| Dipole Moment (µ) | Measure of the polarity of the molecule | A higher dipole moment can lead to stronger electrostatic interactions with the charged metal surface, potentially enhancing adsorption. |
| Electronegativity (χ) | Measure of the power of an atom or molecule to attract electrons | A higher electronegativity can influence the electron-donating or -accepting properties of the inhibitor. |
| Global Hardness (η) | Resistance to deformation or change in electron distribution | A lower hardness (higher softness) indicates a more reactive molecule, which can lead to better inhibition. |
This table provides a generalized overview of the significance of quantum chemical parameters in the study of corrosion inhibitors.
The adsorption of these inhibitors on the metal surface can be described by various isotherms, such as the Langmuir adsorption isotherm, which provides information about the nature of the interaction. nih.gov Surface analysis techniques like scanning electron microscopy (SEM) can visually confirm the formation of a protective film on the metal surface. ijcsi.pronih.gov
Precursors for the Synthesis of Fine Chemicals and Specialty Materials
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of fine chemicals and specialty materials. google.com Its two hydroxyl groups can be selectively reacted to introduce different functionalities, leading to the creation of complex molecules with desired properties.
For example, 2-phenylethanol, a related and widely used aryl alcohol, is a key starting material in the fragrance and food industries. scentree.conih.gov It can be produced through chemical synthesis or biotechnological routes. nih.govnih.govnih.gov The chemical synthesis often involves reactions like the Friedel-Crafts reaction of benzene (B151609) with ethylene (B1197577) oxide or the hydrogenation of styrene (B11656) oxide. scentree.comdpi.com Biotechnologically, it is produced via fermentation using yeasts that convert L-phenylalanine to 2-phenylethanol through the Ehrlich pathway. nih.govnih.govmdpi.com This highlights the industrial importance of aryl alcohols as precursors to high-value products.
Furthermore, derivatives of (2-hydroxymethyl-phenyl)-phenyl-methanol are important intermediates in the synthesis of pharmaceuticals. google.com The reduction of corresponding benzophenones using agents like potassium borohydride (B1222165) yields these diol intermediates with high efficiency. google.com
Monomers and Intermediates in Polymer Chemistry and Biopolymer Production
The diol structure of this compound makes it a potential monomer for the synthesis of polyesters and other polymers through polycondensation reactions. The two hydroxyl groups can react with dicarboxylic acids or their derivatives to form polymer chains. The aromatic ring incorporated into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting material.
In the broader context of aryl alcohols, 2-phenylethanol has been investigated in the context of biopolymer production. nih.gov While not a direct monomer in this case, its production through fermentation is a key area of research in industrial biotechnology. nih.govnih.gov The development of efficient microbial strains for the production of 2-phenylethanol is a significant goal, as it provides a "natural" and sustainable alternative to chemical synthesis. nih.govnih.gov
The use of diols as building blocks is a common strategy in polymer chemistry. For example, polyvinyl alcohol (PVA), a water-soluble synthetic polymer, has been studied as a corrosion inhibitor, demonstrating the application of polymeric alcohols in materials protection. ijcsi.proijcce.ac.ir
Utilization as Derivatizing Agents in Analytical Chemistry Methodologies
In analytical chemistry, derivatization is a technique used to convert a compound into a product of similar structure that is more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The hydroxyl groups of this compound can be reacted with various reagents to form derivatives with improved volatility or detectability.
For instance, alcohols are often derivatized to their corresponding esters or ethers prior to GC analysis to increase their volatility and improve peak shape. While specific applications of this compound as a derivatizing agent are not extensively documented, the principle is well-established for alcohols. The presence of two hydroxyl groups offers the potential for creating di-derivatized products, which could be useful in specific analytical applications.
In a related context, 2-phenylethanol has been identified and quantified as an impurity in other chemical products using HPLC, demonstrating the importance of analytical methods in ensuring the purity of chemicals. sciepub.com
Environmental Behavior and Degradation Studies of Substituted Phenylethanols
Assessment of Environmental Fate Parameters: Persistence, Mobility, and Bioaccumulation Potential
Persistence: Persistence refers to the length of time a chemical remains in a particular environmental compartment before being broken down. It is often expressed as a half-life. The persistence of 2-(3-(Hydroxymethyl)phenyl)ethanol is expected to be influenced by its susceptibility to biodegradation and photodegradation. While it is predicted to be biodegradable, the rate can vary depending on environmental conditions.
Mobility: Mobility in soil and water is largely determined by the organic carbon-water partition coefficient (Koc). A low Koc value suggests high mobility, meaning the chemical is likely to move through the soil and potentially contaminate groundwater. Based on its structure, this compound is expected to have a relatively low Koc, indicating a potential for high mobility in soil.
Bioaccumulation Potential: The potential for a chemical to accumulate in living organisms is estimated by its bioconcentration factor (BCF) and octanol-water partition coefficient (log Kow). A low log Kow value generally corresponds to a low BCF, indicating a low potential for bioaccumulation. The presence of hydroxyl groups in this compound increases its water solubility and is expected to result in a low log Kow and, consequently, a low bioaccumulation potential.
Estimated Environmental Fate Parameters for this compound and Related Compounds
| Parameter | This compound (Estimated) | Benzyl (B1604629) Alcohol (Experimental/Estimated) | 2-Phenylethanol (B73330) (Experimental/Estimated) |
| Log Kow (Octanol-Water Partition Coefficient) | Low | 1.1 | 1.36 |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Low | 15.5 | 29 |
| BCF (Bioconcentration Factor) | Low | 1.3 | 9 |
| Atmospheric Half-life (AOPWIN™) | Short | ~1 day | ~1.1 days |
| Biodegradation (BIOWIN™) | Readily biodegradable | Readily biodegradable | Readily biodegradable |
Data for Benzyl Alcohol and 2-Phenylethanol are sourced from PubChem and other environmental databases. Estimated values for this compound are based on QSAR predictions and structural analogy.
Investigations into Degradation Pathways: Hydrolysis, Photodegradation, and Biotransformation
The environmental degradation of this compound can occur through several pathways, including hydrolysis, photodegradation, and biotransformation.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Substituted phenylethanols, like this compound, lack functional groups that are readily susceptible to hydrolysis under typical environmental pH and temperature conditions. Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound acs.org.
Photodegradation: Photodegradation involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. Aromatic alcohols can undergo direct photolysis if they absorb light in the environmentally relevant spectrum (>290 nm) or indirect photodegradation through reactions with photochemically generated reactive species like hydroxyl radicals. The rate of photodegradation in aquatic environments can be influenced by the presence of other substances, such as dissolved organic matter. Studies on aromatic alcohols have shown that they can be oxidized photocatalytically, often leading to the formation of corresponding aldehydes and other products phenomenex.comepa.govresearchgate.net. The quantum yield for the photodegradation of benzyl alcohol has been a subject of study, indicating its susceptibility to this degradation pathway acs.orgresearchgate.net.
Biotransformation: Biotransformation, or biodegradation, by microorganisms such as bacteria and fungi is a primary pathway for the environmental degradation of many organic compounds. Microorganisms can utilize phenylethanols as a carbon source, breaking them down into simpler, less harmful substances. The biotransformation of 2-phenylethanol has been studied in various microorganisms, which can convert it into valuable compounds like tyrosol and hydroxytyrosol through hydroxylation reactions nih.govchemsafetypro.comlibretexts.org. Fungi, in particular, have been shown to be effective in the stereoselective oxidation of 2-phenylethanol chemsafetypro.com. The pathways often involve the oxidation of the alcohol group and hydroxylation of the aromatic ring researchgate.netasm.orgmdpi.comnih.gov. The initial steps in the bacterial and fungal catabolism of aromatic alcohols typically involve oxidation to the corresponding aldehyde and carboxylic acid.
Key Degradation Pathways and Potential Transformation Products
| Degradation Pathway | Description | Potential Transformation Products |
| Hydrolysis | Not a significant pathway for this compound. | - |
| Photodegradation | Breakdown by sunlight, potentially accelerated by photosensitizers. | 3-(Hydroxymethyl)benzaldehyde, 3-(Hydroxymethyl)benzoic acid, and further oxidation products. |
| Biotransformation | Microbial breakdown by bacteria and fungi. | 3-(Hydroxymethyl)phenylacetic acid, hydroxylated aromatic rings, and subsequent ring cleavage products. |
Methodologies for Studying Environmental Transformation Products
The identification and quantification of transformation products are essential for a complete understanding of the environmental fate of a compound. A variety of analytical techniques are employed for this purpose.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques used.
HPLC , often coupled with mass spectrometry (LC-MS/MS), is well-suited for the analysis of polar, non-volatile transformation products that are common in aqueous environmental samples researchgate.netprotocols.ionih.govresearchgate.netnih.gov. Reversed-phase HPLC is a common mode of separation for these compounds.
GC , also typically coupled with mass spectrometry (GC-MS), is used for volatile and semi-volatile compounds. For polar analytes like hydroxylated aromatic compounds, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis nih.govmdpi.comresearchgate.netnih.govyoutube.com.
Derivatization Techniques for GC-MS: To make polar functional groups, such as the hydroxyl groups in this compound and its potential metabolites, amenable to GC analysis, derivatization is employed. Common derivatization methods include:
Silylation: This is a widely used technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group, making the compound more volatile phenomenex.comnih.govsigmaaldrich.com. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.
Alkylation: This involves replacing an active hydrogen with an alkyl group. For carboxylic acids that may be formed during degradation, esterification is a common alkylation method libretexts.org.
Acylation: This method introduces an acyl group into the molecule.
Mass Spectrometry (MS): Mass spectrometry is a powerful detection technique that provides information on the molecular weight and structure of the transformation products. When coupled with chromatographic separation, it allows for the identification of unknown compounds in complex environmental matrices. High-resolution mass spectrometry can provide accurate mass measurements, which aids in the determination of the elemental composition of the transformation products.
Sample Preparation: Before analysis, environmental samples (e.g., water, soil, sediment) often require a sample preparation step to extract and concentrate the analytes of interest and remove interfering substances. Common techniques include solid-phase extraction (SPE) for water samples and solvent extraction for soil and sediment samples.
Future Research Directions and Emerging Trends for 2 3 Hydroxymethyl Phenyl Ethanol
Development of Novel, Sustainable, and Stereoselective Synthetic Routes
Currently, dedicated synthetic routes for 2-(3-(hydroxymethyl)phenyl)ethanol are not well-documented in publicly accessible literature, presenting a primary area for future investigation. Research should focus on developing efficient and environmentally benign synthetic strategies. Key areas for exploration include:
Green Chemistry Approaches: Future synthetic methods should prioritize the use of renewable starting materials, non-toxic reagents, and environmentally friendly solvents. Biocatalysis, employing enzymes or whole-cell systems, could offer a highly selective and sustainable route to this diol.
Catalytic Reductions: A plausible and efficient strategy involves the selective reduction of commercially available precursors such as 3-carboxyphenylethanoic acid or its corresponding esters. The development of chemoselective catalysts that can reduce a carboxylic acid or ester group in the presence of a benzylic position that could be prone to hydrogenolysis is a significant research challenge.
Stereoselective Synthesis: The synthesis of enantiomerically pure forms of this compound is a crucial step for its potential application in pharmaceuticals or as a chiral building block. Asymmetric hydrogenation or the use of chiral reducing agents could be investigated to achieve high enantioselectivity. The development of such methods would be a substantial contribution to synthetic organic chemistry.
Exploration of Diverse Chemical Transformations and Derivatizations for Enhanced Functionality
The two hydroxyl groups of this compound have different reactivities—one being a primary aliphatic alcohol and the other a benzylic alcohol. This difference can be exploited to achieve selective chemical transformations and create a diverse range of derivatives.
Selective Protection and Deprotection: Research into selective protection of one hydroxyl group over the other is fundamental. This would allow for the stepwise functionalization of the molecule, opening pathways to a wide array of derivatives.
Esterification and Etherification: The synthesis of various esters and ethers would be a straightforward way to modify the compound's physical and chemical properties, such as solubility, and to introduce new functional groups. These derivatives could find applications as plasticizers, coatings, or in fragrance chemistry.
Oxidation Reactions: Selective oxidation of either the primary or the benzylic alcohol would lead to the corresponding aldehyde, ketone, or carboxylic acid derivatives. These products are valuable intermediates in organic synthesis. For instance, oxidation of the primary alcohol would yield 3-(hydroxymethyl)phenylacetic acid, a potential monomer for polyester (B1180765) synthesis.
Polymerization: The diol functionality makes this compound a prime candidate as a monomer for step-growth polymerization. Its incorporation into polyesters or polyurethanes could impart unique properties such as improved thermal stability or tailored mechanical characteristics due to the aromatic ring and the flexible ethyl chain.
Table 1: Potential Derivatives of this compound and Their Research Areas
| Derivative Class | Potential Research Application |
| Monoesters/Di-esters | Fragrance components, plasticizers, pro-drugs |
| Monoethers/Di-ethers | Solvents, polymer additives |
| Aldehydes/Ketones | Synthetic intermediates, crosslinking agents |
| Carboxylic Acids | Monomers for polyesters, polyamide precursors |
| Polyesters/Polyurethanes | High-performance polymers, biodegradable materials |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and reactivity of this compound.
Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to determine the most stable conformations of the molecule and to understand the intramolecular interactions, such as hydrogen bonding, between the two hydroxyl groups.
Reactivity Prediction: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes and predicting the outcomes of chemical reactions.
Spectroscopic Characterization: Theoretical calculations of NMR, IR, and UV-Vis spectra would aid in the experimental characterization of the compound and its derivatives.
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models could be developed to predict physical properties like boiling point, solubility, and partition coefficients, which are essential for process design and environmental fate assessment.
Identification of Novel Applications in Chemical Science and Technology, and Material Design
The unique structure of this compound suggests several potential applications that warrant investigation.
Monomer for Advanced Polymers: As a diol, it can be used to synthesize polyesters and polyurethanes. The presence of the aromatic ring would likely enhance the thermal and mechanical properties of the resulting polymers. Its non-symmetric nature could lead to amorphous polymers with interesting processing characteristics.
Building Block in Organic Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The two hydroxyl groups offer handles for further functionalization.
Component in Formulations: Its diol structure suggests potential use as a crosslinking agent in thermosetting resins or as a component in coatings and adhesives to improve adhesion and flexibility.
Ligand for Coordination Chemistry: The hydroxyl groups can act as coordinating sites for metal ions, suggesting that it could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis or gas storage.
Addressing Research Gaps in Environmental Fate and Ecotoxicological Understanding for the Specific Compound
There is a complete lack of data on the environmental fate and ecotoxicology of this compound. This is a critical research gap that must be addressed, especially if the compound is to be produced and used on a larger scale.
Biodegradability Studies: Investigations into its biodegradability under various environmental conditions (aerobic and anaerobic) are essential to understand its persistence in the environment.
Toxicity Assessment: Ecotoxicological studies on representative aquatic organisms (e.g., algae, daphnids, and fish) are needed to determine its potential impact on ecosystems.
Bioaccumulation Potential: Its octanol-water partition coefficient should be experimentally determined and used to assess its potential for bioaccumulation in living organisms.
Abiotic Degradation: Studies on its potential for abiotic degradation, such as hydrolysis or photolysis, would provide a more complete picture of its environmental behavior.
Table 2: Key Research Questions for the Environmental Assessment of this compound
| Research Area | Key Question |
| Biodegradation | Is the compound readily biodegradable in soil and water? |
| Ecotoxicity | What are the acute and chronic toxicity levels for key aquatic species? |
| Bioaccumulation | Does the compound have the potential to accumulate in the food chain? |
| Abiotic Degradation | Is the compound stable to hydrolysis and sunlight? |
Q & A
Q. Basic
- FTIR : Identifies hydroxyl (-OH) stretches (3200–3600 cm⁻¹) and aromatic C-H bonds (≈3000 cm⁻¹) .
- ¹H/¹³C NMR : Resolves the hydroxymethyl (-CH₂OH) group (δ ≈ 4.5–4.7 ppm for ¹H; δ ≈ 60–65 ppm for ¹³C) and ethanol moiety (-CH₂CH₂OH, δ ≈ 3.6–3.8 ppm) .
- X-ray crystallography (e.g., SHELX): Determines spatial arrangement and bond angles, critical for resolving stereochemical ambiguities .
How can researchers optimize the reduction step in the synthesis of this compound to improve yield and purity?
Q. Advanced
- Reagent Selection : NaBH₄ is milder and safer for lab-scale reductions, but LiAlH₄ may offer higher selectivity for sterically hindered substrates.
- Reaction Monitoring : Use TLC to track intermediate dihydroisocoumarins and adjust NaBH₄ stoichiometry to prevent over-reduction .
- Purification : Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) separates diol products from unreacted starting materials . Contradictions in yield (e.g., 70–85%) may arise from varying substrate electronic effects, necessitating DFT calculations to predict reactivity .
What experimental strategies are recommended for analyzing the compound's interactions with alcohol dehydrogenase, considering its hydroxymethyl and ethanol moieties?
Q. Advanced
- Enzyme Kinetics : Use UV-Vis spectroscopy to monitor NAD⁺/NADH conversion at 340 nm, quantifying ethanol oxidation rates .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts hydrogen bonding between the hydroxymethyl group and enzyme active sites (e.g., His-67 in yeast ADH1) .
- Isotopic Labeling : ¹⁸O-labeled ethanol moieties trace metabolic pathways via GC-MS, distinguishing primary vs. secondary alcohol oxidation .
In antimicrobial studies, how should researchers design assays to evaluate this compound derivatives against Gram-positive and Gram-negative bacteria?
Q. Advanced
- Strain Selection : Include Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) as model pathogens .
- MIC Determination : Use broth microdilution (CLSI guidelines) with 96-well plates, comparing derivatives to ampicillin and ciprofloxacin controls .
- Mechanistic Probes : Assess membrane disruption via SYTOX Green uptake assays and biofilm inhibition using crystal violet staining .
How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in this compound derivatives?
Q. Advanced
- Data Collection : High-resolution (≤1.0 Å) X-ray diffraction at low temperature (100 K) minimizes thermal motion artifacts .
- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms, while hydrogen bonding networks are validated via Olex2 visualization .
- Twinned Data : For challenging crystals, SHELXD/SHELXE pipelines deconvolute overlapping reflections via dual-space methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
